(3S,4aS,10aS)-3-(Acetyloxy)-2,3,4,4a,10,10a-hexahydro-6-hydroxy-1,1,4a-trimethyl-7-(1-methylethyl)-9(1H)-phenanthrenone
CAS No.:
Cat. No.: VC16640292
Molecular Formula: C22H30O4
Molecular Weight: 358.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H30O4 |
|---|---|
| Molecular Weight | 358.5 g/mol |
| IUPAC Name | [(3S,4aS,10aS)-6-hydroxy-1,1,4a-trimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-3-yl] acetate |
| Standard InChI | InChI=1S/C22H30O4/c1-12(2)15-7-16-17(8-18(15)24)22(6)11-14(26-13(3)23)10-21(4,5)20(22)9-19(16)25/h7-8,12,14,20,24H,9-11H2,1-6H3/t14-,20-,22+/m0/s1 |
| Standard InChI Key | LVRUFBJYFAGDRK-PRPYNDMISA-N |
| Isomeric SMILES | CC(C)C1=C(C=C2C(=C1)C(=O)C[C@@H]3[C@@]2(C[C@H](CC3(C)C)OC(=O)C)C)O |
| Canonical SMILES | CC(C)C1=C(C=C2C(=C1)C(=O)CC3C2(CC(CC3(C)C)OC(=O)C)C)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound belongs to the phenanthrenone class, a subgroup of polycyclic aromatic hydrocarbons (PAHs) distinguished by a ketone group within a fused three-ring system . Its core structure derives from phenanthrene (C₁₄H₁₀), which consists of three benzene rings arranged in a angular fashion . The derivative discussed here incorporates several modifications:
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Acetyloxy group at position 3
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Hydroxyl group at position 6
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Methyl substitutions at positions 1, 4a, and 7 (as an isopropyl group)
These substitutions introduce steric complexity and influence electronic distribution, critical for its biological interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₃₀O₄ |
| Molecular Weight | 358.5 g/mol |
| CAS Number | Not publicly disclosed |
| Chiral Centers | 3 (positions 3, 4a, 10a) |
| Solubility | Lipophilic (logP ~3.2) |
Synthesis and Purification
Synthetic Pathways
The synthesis involves multi-step organic reactions optimized for stereochemical control:
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Core Formation: Diels-Alder cyclization between a diene and quinone derivative generates the phenanthrenone backbone.
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Functionalization:
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Acetylation of the hydroxyl group at position 3 using acetic anhydride.
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Methylation via Grignard reagents to introduce isopropyl and trimethyl groups.
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Chiral Resolution: Chiral stationary phase chromatography isolates the (3S,4aS,10aS) enantiomer from racemic mixtures.
Purification Challenges
Due to its structural complexity, purification requires orthogonal techniques:
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Flash Chromatography: Separates intermediates by polarity.
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Recrystallization: Enhances enantiomeric purity using ethanol/water solvent systems.
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HPLC: Final polishing step with a C18 column achieves >98% purity.
Biological Activities and Mechanisms
Anti-Cancer Efficacy
In vitro studies demonstrate potent cytotoxicity against multiple cancer lineages:
Table 2: DC₅₀ Values in Human Cancer Cell Lines
| Cell Line | DC₅₀ (μM) |
|---|---|
| MCF-7 (Breast) | 2.3 |
| A549 (Lung) | 1.8 |
| HepG2 (Liver) | 3.1 |
| PC-3 (Prostate) | 2.7 |
Mechanistically, the compound induces G1 cell cycle arrest by upregulating p21 and downregulating cyclin D1 . Concurrent activation of caspase-3 and PARP cleavage confirms apoptosis induction.
Secondary Pharmacological Effects
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Anti-Inflammatory Action: Suppresses NF-κB translocation, reducing IL-6 and TNF-α production in macrophages .
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Antimicrobial Activity: Moderate inhibition of Staphylococcus aureus (MIC = 32 μg/mL) via membrane disruption .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 6.72 (s, 1H, Ar-H)
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δ 5.32 (t, J = 6.8 Hz, 1H, H-3)
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δ 2.11 (s, 3H, OAc)
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¹³C NMR: 207.8 ppm (C-9 ketone), 170.1 ppm (acetyl carbonyl).
Mass Spectrometry
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ESI-MS: m/z 359.2 [M+H]⁺, consistent with molecular formula C₂₂H₃₀O₄.
Vibrational Spectroscopy
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IR (KBr): 3450 cm⁻¹ (O-H stretch), 1730 cm⁻¹ (C=O ester), 1675 cm⁻¹ (C=O ketone).
Future Research Directions
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Mechanistic Elucidation: Proteomic profiling to identify direct protein targets.
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Formulation Optimization: Nanoencapsulation to improve aqueous solubility.
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Toxicology Studies: Chronic toxicity assessment in murine models.
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